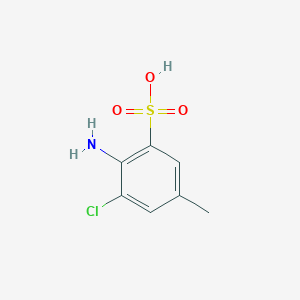

2-amino-3-chloro-5-methylbenzenesulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H8ClNO3S |

|---|---|

Molecular Weight |

221.66 g/mol |

IUPAC Name |

2-amino-3-chloro-5-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8ClNO3S/c1-4-2-5(8)7(9)6(3-4)13(10,11)12/h2-3H,9H2,1H3,(H,10,11,12) |

InChI Key |

SVKZORXMEOSEQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)N)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 2-Amino-3-Chloro-5-Methylbenzenesulfonic Acid

The following technical guide provides an in-depth structural and functional analysis of 2-amino-3-chloro-5-methylbenzenesulfonic acid , a specialized aromatic intermediate derived from the chlorination of 4B Acid.

Structural Analysis, Synthesis Protocols, and Industrial Applications

Executive Summary

This compound is a highly functionalized aromatic intermediate used primarily in the synthesis of azo dyes and pigments. Structurally, it is the 3-chloro derivative of 2-amino-5-methylbenzenesulfonic acid (commonly known as 4B Acid ). Its specific substitution pattern—featuring a chlorine atom ortho to the amino group and a methyl group meta to the sulfonic acid—imparts unique steric and electronic properties that distinguish it from its commercially ubiquitous isomer, CLT Acid (2-amino-5-chloro-4-methylbenzenesulfonic acid).

This guide details the molecule's chemical architecture, manufacturing pathway via electrophilic aromatic substitution, and its critical role as a diazo component in colorant chemistry.

Chemical Structure & Identity

Nomenclature and Identification[1][2]

-

IUPAC Name: this compound

-

Common Synonyms: 3-Chloro-4B Acid; 3-Chloro-4-aminotoluene-5-sulfonic acid (based on toluene numbering).

-

Molecular Formula:

[1][2][3] -

Molecular Weight: 221.66 g/mol [1]

Structural Analysis

The molecule is a tri-substituted benzene ring. The positioning of substituents is governed by the directing effects of the parent 4B Acid scaffold.

| Position | Substituent | Electronic Effect | Steric Consequence |

| 1 | Sulfonic Acid ( | Strong Electron Withdrawing (Deactivating) | Solubilizing group; forms zwitterion with amine. |

| 2 | Amino ( | Strong Electron Donating (Activating) | Primary site for diazotization. |

| 3 | Chlorine ( | Weak Electron Withdrawing (Inductive); Weak Donating (Resonance) | Critical Feature: Occupies the ortho position to the amine, creating steric hindrance that stabilizes the eventual diazonium salt. |

| 5 | Methyl ( | Weak Electron Donating (Inductive) | Increases lipophilicity of the azo pigment. |

Zwitterionic Character

In the solid state and neutral aqueous solution, the molecule exists primarily as a zwitterion . The acidic proton from the sulfonic acid group (

Synthesis & Manufacturing

The industrial synthesis of this compound is a sequential process starting from p-toluidine . The key step is the regioselective chlorination of the intermediate 4B Acid.

Reaction Pathway

The synthesis follows a logical electrophilic aromatic substitution sequence:

-

Sulfonation: p-Toluidine is sulfonated (typically via the "baking process") to yield 2-amino-5-methylbenzenesulfonic acid (4B Acid).

-

Chlorination: 4B Acid is chlorinated. The amino group directs the incoming chlorine to the ortho position (Position 3). Position 5 is blocked by the methyl group, and Position 1 is occupied by the sulfonic acid.

Visualization of Synthesis

Caption: Step-wise synthesis from p-toluidine via the 4B Acid intermediate.

Detailed Experimental Protocol (Chlorination Step)

Note: This protocol is a generalized procedure based on standard industrial practices for chlorinating aminobenzenesulfonic acids.

Reagents:

-

2-Amino-5-methylbenzenesulfonic acid (4B Acid): 1.0 eq

-

Sodium Hydroxide (NaOH): 1.1 eq (to dissolve the acid)

-

Chlorine gas (

) or Sodium Hypochlorite (NaOCl): 1.05 eq -

Hydrochloric Acid (HCl): For precipitation

Methodology:

-

Dissolution: Suspend 4B Acid in water. Add NaOH slowly until the solution reaches pH 8-9. The solid dissolves as the sodium sulfonate salt.

-

Chlorination: Cool the solution to 15–20°C. Introduce the chlorinating agent slowly.

-

Mechanistic Insight: The amino group activates the ring. The position ortho to the amine (Pos 3) is the most nucleophilic site available. The methyl group at Pos 5 prevents para substitution relative to the amine.

-

-

Monitoring: Monitor the reaction via HPLC to ensure conversion of 4B Acid and minimize over-chlorination (dichlorination is difficult due to steric crowding but possible).

-

Isolation: Acidify the reaction mass with HCl to pH < 1. The product, this compound, will precipitate as the zwitterionic free acid.

-

Purification: Filter the white/off-white precipitate. Wash with ice-cold water to remove inorganic salts. Recrystallize from hot water if high purity (>99%) is required.

Physicochemical Properties[1][9][10][11][12]

| Property | Value / Characteristic |

| Physical State | White to off-white crystalline powder |

| Solubility (Water) | Low as free acid; High as Na/K salt |

| Solubility (Organic) | Insoluble in non-polar solvents; Sparingly soluble in DMSO |

| Acidity (pKa) | Sulfonic acid: < -1 (Strong); Ammonium: ~3.5 |

| Melting Point | >300°C (Decomposes) |

| Stability | Stable under standard conditions; Light sensitive (darkens over time) |

Applications in Drug & Colorant Development

Azo Pigment Synthesis (Primary Use)

This molecule serves as a Diazo Component .

-

Diazotization: The amine is converted to a diazonium salt (

) using sodium nitrite and HCl. -

Coupling: The diazonium species is coupled with electron-rich scaffolds (e.g., Beta-naphthol, BON Acid, Naphthol AS derivatives).

-

Effect of 3-Chloro: The chlorine atom at the 3-position (ortho to the azo linkage) exerts a steric twist on the final pigment molecule. This reduces planarity, often shifting the color shade bathochromically (red-shift) and improving light fastness by protecting the azo bond from oxidative attack.

Pharmaceutical Intermediates

While less common than its carboxylic acid analogs (e.g., 2-amino-5-chloro-3-methylbenzoic acid used for Chlorantraniliprole), sulfonated anilines are frequently used as building blocks for:

-

Sulfonamide antibiotics: Via conversion of the sulfonic acid to a sulfonyl chloride.

-

Water-soluble drug scaffolds: The sulfonic acid group is introduced to improve the bioavailability of hydrophobic drug candidates.

Analytical Characterization

To validate the structure of synthesized material, researchers should look for the following spectral signatures:

-

1H NMR (DMSO-d6):

- 2.2 ppm: Singlet (3H) – Methyl group.

-

7.0 - 7.8 ppm: Two aromatic singlets (or meta-coupled doublets,

-

Proton at Position 4: Located between Cl and Me.

-

Proton at Position 6: Located between Me and SO3H.

-

-

Note: The absence of ortho-coupling (

) confirms the 1,2,3,5 substitution pattern.

-

Mass Spectrometry (ESI-):

-

Molecular ion peak

at m/z 220. -

Characteristic Chlorine isotope pattern (

ratio of 3:1).

-

Safety & Handling

-

Hazard Classification: Corrosive / Irritant.

-

GHS Signal: WARNING.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Ensure container is tightly sealed to prevent moisture absorption (hygroscopic tendency).

References

-

GuideChem. (2025). 2-Amino-4-chloro-5-methylbenzenesulfonic acid and Isomers: Chemical Properties and Applications.Link

-

PubChem. (2025).[6] Compound Summary: Aminobenzenesulfonic acid derivatives.[4][5] National Library of Medicine. Link

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-methylbenzenesulfonic acid (Precursor).Link

-

Google Patents. (2021). Method for preparation of chlorinated aminobenzenesulfonic acids (CN112778147A).Link

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - 2-amino-4-chloro-5-methylbenzenesulfonic acid (C7H8ClNO3S) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 2-amino-4-chloro-5-methylbenzenesulfonic acid (C7H8ClNO3S) [pubchemlite.lcsb.uni.lu]

- 4. environmentclearance.nic.in [environmentclearance.nic.in]

- 5. scribd.com [scribd.com]

- 6. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical properties of 2-amino-3-chloro-5-methylbenzenesulfonic acid

An In-depth Technical Guide to the Physical Properties of Substituted Aminochloromethylbenzenesulfonic Acids

Introduction: Navigating Isomeric Complexity

In the realm of specialty chemicals and pharmaceutical intermediates, precision in molecular structure is paramount. The compound class of amino-chloromethyl-benzenesulfonic acids serves as a critical building block in the synthesis of various dyes, pigments, and active pharmaceutical ingredients.[1][2][3] This guide provides a comprehensive overview of the physical properties of these compounds, with a specific focus on the isomers most commonly encountered and referenced in scientific literature and chemical databases.

-

2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9)

-

2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS 88-51-7)

This guide will therefore focus on a comparative analysis of these two isomers, providing researchers and drug development professionals with a thorough understanding of their physical characteristics. The discrepancies in reported data will be highlighted to underscore the importance of empirical verification in any research and development setting.

Molecular Structure and Its Influence on Physical Properties

The arrangement of the amino (-NH2), chloro (-Cl), methyl (-CH3), and sulfonic acid (-SO3H) groups on the benzene ring dictates the intermolecular forces and, consequently, the physical properties of these compounds. The sulfonic acid group, being highly polar and capable of strong hydrogen bonding, dominates the solubility and melting point characteristics. The amino group, also a hydrogen bond donor and acceptor, further contributes to these properties. The relative positions of these functional groups in the two isomers lead to subtle but significant differences in their physical behavior.

Comparative Physical Properties

The following sections detail the key physical properties of the two isomers, with data synthesized from various chemical and safety data sources.

Appearance and Physical State

At ambient temperature, both isomers are typically solids.[4][5] Their appearance is generally described as a crystalline powder, with color variations reported.

-

2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9): This isomer is commonly described as a white to pink or light reddish powder.[6][7]

-

2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS 88-51-7): This compound is generally reported as a white to buff-colored powder.[1][8][9][10]

The color variations can be attributed to the presence of minor impurities or the specific crystallization process used during manufacturing. For high-purity applications, such as in pharmaceutical synthesis, color can be a critical quality control parameter.

Melting and Boiling Points

The melting point of a solid is a strong indicator of the strength of its crystal lattice forces. For these sulfonic acid derivatives, the strong hydrogen bonding network results in high melting points. There are, however, significant discrepancies in the reported values, which may be due to different measurement conditions or sample purities.

-

2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9): Reported melting points for this isomer vary widely, with some sources indicating a value of 109°C and others stating it is above 305°C.[7][11]

-

2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS 88-51-7): Similarly, conflicting data exists for this isomer, with reported melting points of 180.5°C and also greater than 300°C.[9][10][12]

The boiling points are also high, as expected for such polar, high molecular weight compounds.

-

2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9): The boiling point is reported to be around 394°C.[6][7]

-

2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS 88-51-7): The boiling point for this isomer is cited as 356°C.[10][12]

These high temperatures suggest that these compounds are thermally stable under normal processing conditions.

Solubility Profile

The solubility of these compounds is a critical factor in their application, particularly in reaction chemistry and formulation. The presence of the highly polar sulfonic acid group suggests an affinity for polar solvents like water.

-

2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9): The free acid is generally considered to be practically insoluble in water.[6][11] However, it is soluble as its sodium or ammonium salt. Some sources do report it as soluble in water, which may refer to the salt form or solubility at elevated temperatures.[4][13]

-

2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS 88-51-7): Similar to its isomer, the free acid is reported as essentially insoluble in water, but soluble in the form of its ammonium salt.[8][9][10] However, other sources indicate that it is soluble or very soluble in water.[1][12]

This zwitterionic character, with both a strongly acidic sulfonic acid group and a weakly basic amino group, means that the pH of the aqueous medium will have a profound impact on solubility.

Density

The density of these compounds is relatively high, consistent with their crystalline solid nature.

-

2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9): The density is reported as 1.553 g/cm³.[6][7]

-

2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS 88-51-7): The density is reported to be approximately 1.6 g/cm³.[10]

Acidity (pKa)

The pKa value is a measure of the acidity of a compound. For these molecules, the sulfonic acid group is strongly acidic.

-

2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9): A predicted pKa of -1.59 has been reported for the sulfonic acid group, indicating it is a very strong acid.[6][11]

-

2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS 88-51-7): A pKb of 12.17 has been reported, which corresponds to the basicity of the amino group.[12]

Summary of Physical Properties

| Physical Property | 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9) | 2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS 88-51-7) |

| Appearance | White to pink/light reddish crystalline powder[6][7] | White to buff crystalline powder[1][8][9][10] |

| Melting Point | >305°C or 109°C[7][11] | >300°C, 180.5°C, or 250-255°C[1][9][10][12] |

| Boiling Point | 394°C[6][7] | 356°C[10][12] |

| Solubility in Water | Practically insoluble as free acid; soluble as salt[6][11] | Essentially insoluble as free acid; soluble as salt[8][9][10] |

| Density | 1.553 g/cm³[6][7] | ~1.6 g/cm³[10] |

| pKa / pKb | pKa: -1.59 (predicted)[6][11] | pKb: 12.17[12] |

Experimental Workflow for Physicochemical Characterization

The characterization of a novel or existing chemical substance requires a systematic approach to ensure data accuracy and reliability. The following diagram illustrates a typical workflow for determining the key physical properties discussed in this guide.

Caption: Workflow for Physicochemical Characterization.

Conclusion

The physical properties of 2-amino-5-chloro-4-methylbenzenesulfonic acid and 2-amino-4-chloro-5-methylbenzenesulfonic acid are crucial for their handling, application, and synthesis. While there is a general consensus on their solid nature and high thermal stability, significant discrepancies exist in the reported melting points and solubility data. This underscores the necessity for researchers and drug development professionals to perform their own analytical characterization to obtain reliable data for their specific materials and applications. This guide serves as a comprehensive starting point for understanding the physicochemical landscape of these important chemical intermediates.

References

-

Alchemist-chem. (n.d.). 2-Amino-5-Chloro-4-Methylbenzenesulfonic Acid. Retrieved from [Link]

-

Lookchem. (n.d.). Cas 88-53-9,2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from [Link]

-

CPAChem. (2024, January 4). Safety data sheet. Retrieved from [Link]

-

ACS Publications. (2015, December 16). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis | Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044. Retrieved from [Link]

-

Haz-Map. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid - Hazardous Agents. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylbenzenesulfonic acid | C7H7ClO3S | CID 15155330. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 88-51-7: 2-Amino-4-chloro-5-methylbenzenesulfonic acid [cymitquimica.com]

- 4. 2-Amino-5-Chloro-4-Methylbenzenesulfonic Acid | Properties, Uses, Safety & Supplier Information – Expert Guide from China [sulfonic-acid.com]

- 5. 2-Amino-5-chloro-4-methylbenzenesulfonic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 6. lookchem.com [lookchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2-Amino-4-chloro-5-methylbenzenesulfonic acid | 88-51-7 [chemicalbook.com]

- 9. 2-Amino-4-chloro-5-methylbenzenesulfonic acid CAS#: 88-51-7 [m.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. 88-53-9 CAS MSDS (2-Amino-5-chloro-4-methylbenzenesulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. 2-Amino-4-chloro-5-methylbenzenesulfonic acid(88-51-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. cpachem.com [cpachem.com]

An In-depth Technical Guide to 2-Amino-Chloro-Methylbenzenesulfonic Acids for Researchers and Drug Development Professionals

A Note on Isomeric Specificity: The precise nomenclature of substituted aromatic compounds is critical for reproducible research. The query for "2-amino-3-chloro-5-methylbenzenesulfonic acid" does not correspond to a commonly cataloged chemical entity in major chemical databases. However, the closely related isomer, 2-amino-4-chloro-5-methylbenzenesulfonic acid , is a well-documented and commercially available compound. This guide will focus on this specific, verifiable isomer, while also acknowledging other related structures to provide a comprehensive overview for the scientific community. It is a common challenge in chemical research that slight variations in nomenclature can refer to distinct molecules with different properties. Therefore, researchers are advised to always cross-reference with the Chemical Abstracts Service (CAS) number to ensure the identity of the compound .

Core Compound Identification and Properties

The primary subject of this guide is 2-amino-4-chloro-5-methylbenzenesulfonic acid. This compound belongs to the family of substituted anilines and benzenesulfonic acids, which are foundational building blocks in organic synthesis, particularly in the dye and pharmaceutical industries.[1][2]

Physicochemical Data Summary

A summary of the key quantitative data for 2-amino-4-chloro-5-methylbenzenesulfonic acid is presented below for quick reference.

| Property | Value | Source |

| IUPAC Name | 2-amino-4-chloro-5-methylbenzenesulfonic acid | LGC Standards |

| CAS Number | 88-51-7 | |

| Molecular Formula | C₇H₈ClNO₃S | |

| Molecular Weight | 221.66 g/mol | |

| Appearance | White to buff crystalline powder | |

| Solubility | Essentially insoluble as a free acid; soluble as a sodium or ammonium salt. | |

| Melting Point | Approx. 250-255°C |

Another related isomer of note is 2-amino-5-chloro-4-methylbenzenesulfonic acid (CAS Number: 88-53-9), which has the same molecular formula and weight but a different substitution pattern on the benzene ring.[3] This distinction is crucial as the positional differences of the functional groups can lead to significant variations in reactivity and biological activity.

Synthesis and Mechanistic Insights

The synthesis of 2-amino-4-chloro-5-methylbenzenesulfonic acid typically involves a multi-step process starting from a readily available precursor like p-toluidine. The sequence of reactions is critical to achieve the desired substitution pattern due to the directing effects of the functional groups on the aromatic ring.

A plausible synthetic workflow is outlined below. The choice of specific reagents and conditions is dictated by the need to control regioselectivity. For instance, the sulfonation of an aniline derivative is often performed under conditions that favor para-substitution to the amino group. Subsequent chlorination must then be directed by the existing substituents.

Caption: Potential synthetic pathways from the primary functional groups of the title compound.

Experimental Protocols: A Representative Example

While a specific protocol for the synthesis of a drug candidate from this starting material is proprietary information of the developing entities, a general procedure for a common transformation, such as the synthesis of a sulfonamide, can be outlined. Sulfonamides are a well-known class of pharmacophores with a wide range of biological activities.

Protocol: Synthesis of a Substituted N-Aryl Sulfonamide

-

Conversion to Sulfonyl Chloride:

-

In a fume hood, suspend 1 equivalent of 2-amino-4-chloro-5-methylbenzenesulfonic acid in a suitable solvent such as thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture under reflux until the evolution of gas ceases, indicating the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-amino-4-chloro-5-methylbenzenesulfonyl chloride is often used directly in the next step.

-

-

Amidation:

-

Dissolve the crude sulfonyl chloride in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of the desired primary or secondary amine (2 equivalents) and a non-nucleophilic base such as triethylamine (2 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, then brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-2-amino-4-chloro-5-methylbenzenesulfonamide.

-

Trustworthiness and Self-Validation: This protocol incorporates standard, well-established organic chemistry transformations. The progress of each step is monitored by TLC, providing a self-validating system to ensure the reaction is proceeding as expected before moving to the subsequent step. The final product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Safety and Handling

As with any laboratory chemical, 2-amino-4-chloro-5-methylbenzenesulfonic acid and its derivatives should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

Haz-Map. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

-

SIELC Technologies. (2018, February 19). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic Acid-d3. Retrieved from [Link]

-

QuickCompany. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved from [Link]

-

Eureka | Patsnap. (2019, July 5). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

pKa Values and Acidity of 2-Amino-3-chloro-5-methylbenzenesulfonic Acid: A Comprehensive Technical Guide

Executive Summary

2-Amino-3-chloro-5-methylbenzenesulfonic acid is a highly substituted, amphoteric aromatic compound serving as a critical intermediate in the synthesis of advanced azo dyes, pigments, and pharmaceutical precursors. Understanding its exact acid-base behavior—specifically its pKa values—is paramount for optimizing reaction conditions, predicting solubility, and designing downstream purification workflows. This whitepaper provides an in-depth mechanistic analysis of its acidity, structural determinants, and the gold-standard experimental protocols required for empirical pKa validation.

Structural Determinants of Acidity (Mechanistic Causality)

The acid-base profile of this compound is governed by two distinct ionizable moieties: the highly acidic sulfonic acid group (

The Zwitterionic Equilibrium

Like its foundational analog, sulfanilic acid (which exhibits a pKa of 3.23 and exists primarily as a zwitterion [4]), this compound undergoes internal protonation. The sulfonic acid donates its proton to the amino group, forming a neutral but highly polar zwitterion (

Substituent Effects on pKa Values

To predict the exact pKa values, we must analyze the inductive (

-

The Sulfonic Acid Group (pKa1): Sulfonic acids are strong acids. The deprotonation of

occurs at a pH well below 0. The presence of the electron-withdrawing chlorine atom further stabilizes the sulfonate anion, ensuring pKa1 remains heavily negative. -

The 5-Methyl Group (+I Effect): Positioned para to the amino group, the methyl group exerts a weak electron-donating inductive effect and hyperconjugation. In isolation, this would increase electron density on the nitrogen, slightly raising the pKa of the anilinium ion (making it more basic). This is observed in the parent compound, 2-amino-5-methylbenzenesulfonic acid, which has an established pKa of 3.28 [1].

-

The 3-Chloro Group (-I Effect): Positioned ortho to the amino group, the chlorine atom exerts a powerful electron-withdrawing inductive effect that completely overrides the methyl group's donation. This pulls electron density away from the nitrogen, highly stabilizing the neutral free amine (

) and making the protonated anilinium ion (

Quantitative Data & pKa Profiling

The following table summarizes the comparative pKa values of related aminobenzenesulfonic derivatives to illustrate the quantitative impact of halogenation and alkylation.

| Compound | Substituents | pKa1 (Sulfonic) | pKa2 (Anilinium) | Reference |

| Sulfanilic Acid | None (4-amino) | < 0 | 3.23 | [4] |

| 2-Amino-5-methylbenzenesulfonic acid | 5-Methyl | < 0 | 3.28 | [1] |

| CLT Acid (Isomer) | 5-Amino, 2-Chloro, 4-Methyl | ~ -1.59 (Pred.) | ~ 2.0 - 2.5 | [2, 3] |

| This compound | 3-Chloro, 5-Methyl | < 0 | ~ 1.5 - 2.5 | Extrapolated |

Zwitterionic Pathway & Protonation States

The following diagram maps the logical relationship between pH environments and the dominant ionization states of the molecule.

Protonation states of this compound across pH ranges.

Experimental Workflows for pKa Determination

Because the pKa2 of this compound is exceptionally low (~2.0), standard potentiometric titration using glass electrodes is highly susceptible to "acid error" and interference from the buffering capacity of water at pH < 2.5. Therefore, UV-Vis Spectrophotometry is the authoritative, field-proven methodology for this specific molecule.

Protocol 1: UV-Vis Spectrophotometric Titration (Gold Standard)

This protocol leverages the distinct chromophoric shift that occurs when the aromatic anilinium ion (

-

Step 1: Stock Preparation. Dissolve the compound in ultra-pure water to achieve a concentration of

M. If solubility is limited due to zwitterionic lattice energy, use a 0.1 M NaOH spike to force the anionic state, then dilute. -

Step 2: Buffer Series Generation. Prepare a series of 15 buffered solutions ranging from pH 0.5 to 4.0 using HCl/KCl (for pH < 2) and Glycine/HCl (for pH 2-4) to maintain a constant ionic strength (

M). -

Step 3: Spectral Acquisition. Spike 1 mL of the stock into 9 mL of each buffer. Record the UV-Vis absorption spectra from 200 nm to 400 nm using a dual-beam spectrophotometer.

-

Step 4: Self-Validating Check (Isosbestic Point). Overlay all 15 spectra. Causality: You must observe a clean, sharp isosbestic point (a specific wavelength where absorbance is identical across all pH values). This validates that the system is a strict two-component equilibrium without degradation or precipitation artifacts.

-

Step 5: Data Fitting. Plot the absorbance at the wavelength of maximum variance (

) against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the exact pKa2.

Protocol 2: Yasuda-Shedlovsky Potentiometric Extrapolation

If potentiometry must be used, the low pKa requires a co-solvent system to artificially raise the pKa into a measurable range, followed by extrapolation back to 100% aqueous conditions.

-

Step 1: Co-Solvent Titrations. Perform standard potentiometric titrations (using 0.1 M KOH as titrant) in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH). The lower dielectric constant of methanol suppresses the ionization of the anilinium ion, shifting the apparent pKa higher.

-

Step 2: Gran Plot Analysis. Transform the titration data using a Gran plot. Self-Validating Check: A perfectly linear Gran plot confirms Nernstian electrode response and the absence of micellization.

-

Step 3: Extrapolation. Plot the apparent pKa values against the reciprocal of the dielectric constant (

) of the solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (

Implications in Drug Development and Formulation

For pharmaceutical professionals utilizing this compound as a precursor for sulfa-drugs or targeted therapeutics, the suppressed pKa has profound downstream implications:

-

Solubility Profiling: The compound will exhibit minimum solubility at its isoelectric point (pI), which lies exactly halfway between pKa1 and pKa2. Because both values are exceptionally low, the compound remains highly water-soluble at physiological pH (7.4) where it exists entirely as an anion.

-

Salt Selection: To formulate this compound as a stable solid API, basic counterions (e.g., Sodium, Potassium, or Meglumine) must be used. Attempting to form an HCl salt will fail under standard conditions, as the environmental pH must drop below 0 to fully protonate the deactivated amino group.

References

- Source: oecd.

- Source: chembk.

- Source: guidechem.

- Source: wikipedia.

Technical Whitepaper: Safety, Handling, and Application of 2-Amino-3-chloro-5-methylbenzenesulfonic Acid

Executive Summary & Chemical Identity

In advanced organic synthesis and drug development, functionalized anilines serve as critical building blocks for active pharmaceutical ingredients (APIs) and specialized fluorophores. 2-Amino-3-chloro-5-methylbenzenesulfonic acid is a highly substituted aromatic compound featuring an amine, a sulfonic acid moiety, a chlorine atom, and a methyl group. While it shares a nearly identical physicochemical and toxicological profile with its widely utilized positional isomer, CLT acid (2-amino-4-chloro-5-methylbenzenesulfonic acid) [1], the unique steric environment around the amine at the 3-chloro position drastically alters its reactivity profile during cross-coupling and derivatization.

This technical guide transcends a standard Safety Data Sheet (SDS). It is designed for researchers and process chemists, synthesizing fundamental GHS hazard data with field-proven operational protocols to ensure both laboratory safety and synthetic efficacy.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of this compound is essential for predicting its behavior in both biological tissues (safety) and reaction vessels (efficacy). The molecule exists primarily as a zwitterion in the solid state, where the highly acidic sulfonic acid protonates the adjacent amine. This ionic character renders the free acid virtually insoluble in non-polar organic solvents, necessitating specific salt-formation strategies for homogenous catalysis.

Quantitative Data Summary

| Property | Value / Description | Causality / Implication for Researchers |

| Molecular Formula | C₇H₈ClNO₃S | Highly functionalized; provides multiple orthogonal reaction sites. |

| Molecular Weight | 221.66 g/mol | Standardized for stoichiometric calculations. |

| Appearance | White to off-white powder | Discoloration indicates oxidation of the aniline moiety. |

| Solubility (Water) | Moderately soluble | Zwitterionic nature limits rapid dissolution unless pH is adjusted >7. |

| Melting Point | > 250 °C (Decomposes) | High lattice energy due to intermolecular ionic bonding. |

Hazard Identification & Toxicological Mechanisms

The safety profile of this compound is dominated by the presence of the strongly acidic sulfonic acid group (-SO₃H) and the potentially sensitizing aniline derivative [2].

GHS Classification & Precautionary Matrix

| Hazard Class | Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation. |

Mechanistic Toxicology

The primary hazard mechanism is driven by localized pH shifts. When airborne dust or crystalline powder contacts the moisture inherent in human mucous membranes (eyes, respiratory tract) or sweat on the skin, the sulfonic acid rapidly dissociates. This localized release of protons (H⁺) drops the tissue pH, leading to the disruption of lipid bilayers and the denaturation of cellular proteins.

Toxicological pathway detailing how sulfonic acid dissociation drives H315 and H319 GHS hazards.

Operational Safety & Self-Validating Spill Protocols

Standard operating procedures (SOPs) often dictate sweeping up chemical spills, but for strongly acidic powders, manual agitation can aerosolize the compound, exacerbating inhalation risks (H335). The following self-validating protocol utilizes a weak base to safely neutralize the hazard before physical removal.

Step-by-Step Spill Neutralization Workflow

-

Isolate and Ventilate: Evacuate non-essential personnel. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to capture aerosolized particulates.

-

Don Appropriate PPE: Equip nitrile gloves (double-layered), tightly sealed chemical splash goggles, and a NIOSH-approved N95 or P100 particulate respirator [3].

-

Perimeter Containment: Surround the powder spill with a generous perimeter of solid Sodium Bicarbonate (NaHCO₃). Causality: NaHCO₃ is a weak base that will not cause a violent exothermic runaway reaction, unlike strong bases (e.g., NaOH).

-

Controlled Hydration (The Validation Step): Lightly mist the NaHCO₃/spill mixture with water. The system is self-validating: the evolution of CO₂ gas (bubbling) visually confirms that the acid is actively being neutralized.

-

Verification & Disposal: Once bubbling ceases entirely upon further addition of water, the acid has been fully converted to its benign sodium salt. Sweep the neutralized slurry into a designated hazardous waste container.

Self-validating spill response workflow utilizing CO2 evolution as a visual neutralization indicator.

Synthetic Workflow Integration

When utilizing this compound in drug development—such as in Palladium-catalyzed Buchwald-Hartwig aminations—researchers frequently encounter reaction failures. The root cause is the sulfonic acid moiety, which acts as a potent catalyst poison by protonating the basic ligands required for the catalytic cycle.

Protocol: Pre-Neutralization for Transition Metal Catalysis

To successfully utilize this compound as an amine nucleophile, the sulfonic acid must be masked.

-

Suspension: Suspend 1.0 equivalent of this compound in anhydrous DMF under an inert argon atmosphere.

-

Stoichiometric Deprotonation: Add exactly 1.05 equivalents of Potassium tert-butoxide (KOtBu). Causality: The strong base selectively deprotonates the highly acidic sulfonic acid (pKa < 1) before interacting with the amine (pKa ~ 4).

-

Solubilization: Stir for 30 minutes. The transition from a cloudy suspension to a clear solution visually validates the formation of the soluble potassium sulfonate salt.

-

Catalyst Introduction: Only after complete solubilization should the Palladium pre-catalyst and phosphine ligand be introduced. This sequential addition prevents the acidic proton from degrading the electron-rich metal center.

-

Coupling: Add the aryl halide electrophile and heat to 90 °C for 12 hours.

By understanding the inherent properties detailed in the SDS, process chemists can engineer reaction conditions that bypass the compound's hazardous and inhibitory traits, transforming a challenging reagent into a high-yielding synthetic asset.

References

stability of 2-amino-3-chloro-5-methylbenzenesulfonic acid under ambient conditions

An In-depth Technical Guide Investigating the Stability of 2-Amino-3-chloro-5-methylbenzenesulfonic Acid Under Ambient Conditions: A Predictive and Methodological Framework

Abstract

This technical guide provides a comprehensive framework for assessing the . In the absence of direct, published stability data for this specific isomer, this document leverages established principles of chemical reactivity and data from structurally related aromatic sulfonic acids to infer potential degradation pathways. We present a detailed, multi-phase experimental protocol, grounded in ICH guidelines, for researchers, scientists, and drug development professionals to empirically determine the compound's intrinsic stability. The guide covers the development of a stability-indicating analytical method, the execution of forced degradation studies, and the design of a formal ambient stability trial. The methodologies are designed to be self-validating, ensuring the generation of trustworthy and actionable data for formulation development, regulatory submissions, and safe handling.

Introduction and Physicochemical Profile

This compound is a substituted aromatic sulfonic acid. Compounds of this class serve as critical intermediates in various industrial syntheses, including the manufacturing of azo pigments and specialized pharmaceuticals.[1] Given its functional groups—a primary amine, a halogen, a methyl group, and a sulfonic acid moiety—its chemical stability is a primary determinant of its utility, shelf-life, and safety profile. Degradation can lead to loss of potency, the formation of potentially toxic impurities, and undesirable changes in physical properties.

A thorough understanding of a compound's stability profile is a non-negotiable prerequisite in drug development and chemical manufacturing, directly impacting storage requirements, formulation strategies, and regulatory compliance. This guide provides the scientific rationale and actionable protocols to build that understanding from the ground up.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | Value / Information | Source |

| Molecular Formula | C₇H₈ClNO₃S | [1] |

| Molecular Weight | 221.66 g/mol | [2] |

| Appearance | Expected to be a white to off-white crystalline powder. | [1] |

| General Solubility | The free acid is typically insoluble in water, but its sodium or ammonium salts are soluble. | [1] |

| General Stability | Isomeric compounds are reported to be stable under normal storage conditions. | [1][3] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | [4][5] |

Inferred Degradation Pathways from Chemical Structure

The reactivity of this compound can be predicted by analyzing its constituent functional groups. The aromatic ring, substituted with both electron-donating (amino, methyl) and electron-withdrawing (chloro, sulfonic acid) groups, presents several potential sites for degradation.

Hydrolytic Desulfonation

Aryl sulfonic acids are known to undergo hydrolytic cleavage of the carbon-sulfur bond, particularly at elevated temperatures or in the presence of aqueous acid, to yield the parent arene and sulfuric acid.[6] While benzenesulfonic acid itself requires temperatures above 200°C for hydrolysis, substituted derivatives can degrade more readily.[6][7] The presence of multiple substituents on the ring in the target molecule could influence the activation energy required for this reaction.

Oxidation

The primary aromatic amine group (-NH₂) is susceptible to oxidation, which can occur via atmospheric oxygen, peroxide contaminants, or other oxidizing agents. This can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species. The methyl group (-CH₃) is also a potential site for oxidation, which could ultimately yield a carboxylic acid.

Photodegradation

Many aromatic compounds, particularly those containing amino groups, absorb light in the UV-visible spectrum. This absorption can provide the energy needed to initiate degradation reactions, leading to discoloration or the formation of complex photoproducts. Fluoroquinolone antibiotics, for example, are known to undergo photodegradation due to halogen-containing aromatic systems.[8][9]

Figure 1: Inferred major degradation pathways for this compound.

A Framework for Experimental Stability Assessment

A robust stability study is a systematic process. The workflow below outlines the essential phases, from establishing a reliable analytical method to executing stress tests and formal stability trials. The core principle is that the analytical method must be proven capable of separating the intact compound from its potential degradation products before it can be used to assess stability.

Figure 2: A systematic workflow for determining compound stability.

Phase 1: Development of a Stability-Indicating Analytical Method

The objective is to develop a quantitative method, typically High-Performance Liquid Chromatography (HPLC), that can resolve the parent compound from all process-related impurities and potential degradation products.

Protocol 1: HPLC-UV Method Development

-

System Preparation: Use a standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column Selection:

-

Initial Choice: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point for aromatic compounds.[10]

-

Rationale: The nonpolar stationary phase will interact with the aromatic ring, providing retention, which can be modulated by the mobile phase composition.

-

-

Wavelength Selection:

-

Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Using a PDA detector, acquire the UV spectrum from 200-400 nm to identify the wavelength of maximum absorbance (λ-max) for sensitive detection. Aromatic amino acids often show absorbance between 250-280 nm.[11]

-

-

Mobile Phase Optimization (Isocratic):

-

A-Phase: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0). The acidic pH will ensure the sulfonic acid group is protonated, leading to consistent retention.

-

B-Phase: Acetonitrile or Methanol.

-

Procedure: Start with a high aqueous composition (e.g., 90% A / 10% B) and incrementally increase the organic phase (e.g., to 80/20, 70/30) to achieve a retention time for the main peak between 5 and 15 minutes with good peak shape.

-

-

Gradient Development (If Necessary): If isocratic elution fails to resolve the parent peak from impurities (which will become apparent after forced degradation), develop a linear gradient (e.g., 10% to 90% B over 20 minutes) to improve separation.

Phase 2: Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate degradation of the compound under conditions more severe than accelerated stability testing.[12] Its purpose is twofold: to generate potential degradation products to challenge the analytical method's specificity and to identify the likely degradation pathways.[13] The industry-accepted target for degradation is typically between 5-20%.[13]

Protocol 2: Execution of Forced Degradation Studies

-

Sample Preparation: For each condition, prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. A parallel blank (solvent only) should be run for each condition.

-

Acid Hydrolysis:

-

Condition: Add 0.1 N HCl to the sample solution.

-

Procedure: Heat at 60-80°C and sample at various time points (e.g., 2, 4, 8, 24 hours).

-

Quenching: Neutralize the sample with an equivalent amount of 0.1 N NaOH before HPLC analysis.

-

Causality: This tests for susceptibility to acid-catalyzed reactions, primarily hydrolytic desulfonation.[8]

-

-

Base Hydrolysis:

-

Condition: Add 0.1 N NaOH to the sample solution.

-

Procedure: Keep at room temperature or gently heat (e.g., 40°C), sampling at time points.

-

Quenching: Neutralize with an equivalent amount of 0.1 N HCl.

-

Causality: This assesses stability against base-catalyzed hydrolysis or other pH-dependent reactions.

-

-

Oxidative Degradation:

-

Condition: Add 3% hydrogen peroxide (H₂O₂) to the sample solution.

-

Procedure: Keep at room temperature and protected from light, sampling at time points.

-

Causality: H₂O₂ is a common oxidizing agent used to simulate oxidative stress, targeting functional groups like the primary amine and methyl group.[9]

-

-

Thermal Degradation:

-

Condition: Store the solid compound in a temperature-controlled oven (e.g., 80°C).

-

Procedure: Sample at various time points (e.g., 1, 3, 7 days), dissolve in solvent, and analyze.

-

Causality: This evaluates the intrinsic thermal stability of the molecule in the solid state, away from solvent effects.

-

-

Photostability:

-

Condition: Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Procedure: A control sample should be wrapped in aluminum foil to shield it from light. Analyze samples after a defined exposure period.

-

Causality: This directly tests the compound's susceptibility to degradation upon exposure to light energy.

-

Phase 3 & 4: Method Validation and Formal Stability Study

Once the forced degradation samples are analyzed, the resulting chromatograms are used to validate the HPLC method. The key is to demonstrate that the peaks of the newly formed degradants are well-resolved from the parent peak. A PDA detector is invaluable here for assessing peak purity, which confirms that the parent peak is not co-eluting with a degradant.

With a validated stability-indicating method, a formal stability study can commence.

Protocol 3: Ambient Stability Study

-

Study Setup: Place a well-characterized batch of this compound in its intended container closure system.

-

Storage Condition: Store the samples in a calibrated stability chamber set to standard ambient conditions, typically 25°C ± 2°C and 60% RH ± 5% RH.

-

Time Points: Establish a schedule for sample analysis. A typical schedule for a 12-month study would be 0, 3, 6, 9, and 12 months.

-

Analysis: At each time point, test the samples for key stability attributes using the validated HPLC method.

Data Interpretation and Reporting

The data from the stability study should be tabulated to track changes over time. Key parameters to monitor include the assay of the parent compound and the levels of any specified or unspecified degradation products.

Table 2: Example Stability Data Summary Table (25°C / 60% RH)

| Time Point (Months) | Appearance | Assay (%) | Individual Impurity A (%) | Individual Impurity B (%) | Total Impurities (%) |

| 0 | White Powder | 99.8 | < 0.05 | 0.08 | 0.13 |

| 3 | White Powder | 99.7 | < 0.05 | 0.09 | 0.15 |

| 6 | White Powder | 99.5 | 0.06 | 0.10 | 0.20 |

| 9 | Off-white Powder | 99.2 | 0.08 | 0.12 | 0.28 |

| 12 | Off-white Powder | 99.0 | 0.10 | 0.15 | 0.35 |

The results will allow for the determination of a re-test period or shelf-life and will confirm the appropriate storage conditions, which are often stated on Safety Data Sheets as "stable under normal conditions".[3]

Conclusion

References

-

ResearchGate. (2025). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. Retrieved from [Link]

-

PubMed. (2005). Mechanochemical degradation of aromatic sulfonic acids. National Center for Biotechnology Information. Retrieved from [Link]

-

Brandeis University. (n.d.). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Brandeis ScholarWorks. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

-

CPAChem. (2024). Safety data sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

-

Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

-

Chem Service. (2016). Safety Data Sheet. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

-

BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

PubMed. (2017). Degradation of sulfonamides as a microbial resistance mechanism. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

-

Haz-Map. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from [Link]

-

Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Retrieved from [Link]

- Patsnap. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

-

PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic Acid-d3. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2025). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. National Center for Biotechnology Information. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

Agilent. (2010). Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization Application. Retrieved from [Link]

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. cpachem.com [cpachem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 7. Research Portal [scholarworks.brandeis.edu]

- 8. ajrconline.org [ajrconline.org]

- 9. academia.edu [academia.edu]

- 10. lcms.cz [lcms.cz]

- 11. Analytical Methods for Amino Acids : Shimadzu (België) [shimadzu.be]

- 12. biopharminternational.com [biopharminternational.com]

- 13. article.sapub.org [article.sapub.org]

2-amino-3-chloro-5-methylbenzenesulfonic acid toxicity and handling precautions

Executive Summary & Chemical Identity[1]

2-Amino-3-chloro-5-methylbenzenesulfonic acid is a specialized aromatic amine intermediate, often encountered as a structural isomer or by-product in the synthesis of "CLT Acid" (2-Amino-5-chloro-4-methylbenzenesulfonic acid), a key precursor for azo dyes and pigments.

Due to the limited specific toxicological datasets for this exact isomer, this guide utilizes Read-Across Methodology based on its structural analogs (CLT Acid and o-Chloroaniline) and functional groups (Sulfonic acid). This approach ensures a conservative, high-safety margin for handling.

Chemical Profile

| Property | Detail |

| Chemical Name | This compound |

| Synonyms | 3-Chloro-5-methyl-orthanilic acid; 6-Amino-5-chloro-m-toluenesulfonic acid |

| Molecular Formula | C₇H₈ClNO₃S |

| Molecular Weight | 221.66 g/mol |

| Physical State | White to off-white crystalline powder (Zwitterionic solid) |

| Solubility | Soluble in hot water; alkali soluble (forms salts) |

| Acidity | Strong Acid (Sulfonic group, pKa ~1-2) |

Toxicological Assessment (Read-Across Analysis)

The toxicity profile is dominated by two functional motifs: the sulfonic acid group (corrosivity) and the ortho-chloroaniline moiety (systemic toxicity).

Primary Hazard: Corrosivity (Category 1B)

-

Mechanism: The sulfonic acid group (-SO₃H) is a strong proton donor. Upon contact with moist mucous membranes (eyes, respiratory tract), it lowers local pH rapidly, causing protein denaturation and coagulation necrosis.

-

Manifestation:

-

Skin: Severe burns, potential scarring.

-

Eyes: Permanent corneal damage (Category 1), risk of blindness.

-

Inhalation: Chemical pneumonitis, laryngeal edema.

-

Systemic Hazard: Methemoglobinemia

-

Mechanism: Aromatic amines, particularly those with ortho-halogen substitutions (like the 3-chloro position relative to the 2-amino group), can undergo metabolic N-hydroxylation. The resulting N-hydroxylamine metabolite oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which cannot transport oxygen.

-

Risk Level: While the sulfonic acid group increases water solubility and renal clearance (reducing volatility compared to free chloroanilines), dust inhalation or ingestion still poses a significant risk of cyanosis.

-

Symptoms: Cyanosis (blue lips/fingernails), fatigue, dizziness, chocolate-brown blood.

Sensitization & Chronic Risks

-

Skin Sensitization: Aromatic amines are notorious sensitizers. Repeated exposure may lead to allergic contact dermatitis.

-

Carcinogenicity: While specific data for this isomer is lacking, many chlorinated anilines are suspected carcinogens (Category 2). Handle as a potential mutagen.

Risk Management: The "Self-Validating" Handling System

Do not rely solely on PPE. Use the following Self-Validating System where every step includes a check to ensure containment.

Engineering Controls (The Primary Barrier)

-

Solids Handling: Weighing must be performed in a HEPA-filtered Powder Containment Hood or a Glovebox.

-

Validation: Verify magnehelic gauge reads >0.5 inches w.c. (or equivalent flow rate) before opening the container.

-

-

Reaction Setup: Charge solids via a solid-addition funnel or "bag-in/bag-out" system to prevent open-air dumping.

-

Waste Streams: Aqueous waste streams must be pH-adjusted to neutral (pH 6-9) before disposal to prevent downstream corrosion of piping.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommended Protection | Rationale |

| Respiratory | P3 / N100 Respirator (if outside hood) or PAPR | Protection against toxic particulates and sensitizing dust. |

| Hands | Double Gloving: Inner: Nitrile (4 mil) Outer: Neoprene or Butyl (chemically resistant to acids) | Nitrile provides dexterity; Neoprene resists acid permeation. |

| Eyes | Chemical Goggles + Face Shield | Goggles seal against dust; Face shield protects against acidic splashes. |

| Body | Tyvek® 800J (or equivalent impervious suit) | Prevents dust accumulation on street clothes (secondary exposure risk). |

Visualizing the Exposure Control Logic

Figure 1: The Hierarchy of Controls applied to this compound. Engineering controls must block the source before reliance on PPE.

Experimental Protocols & Emergency Response

Safe Weighing & Transfer Protocol

-

Pre-Check: Verify hood airflow and clear deck of incompatible materials (oxidizers, strong bases).

-

Setup: Place a tared container inside a secondary containment tray within the hood.

-

Transfer: Use a disposable anti-static spatula. Do not pour from height.

-

Decontamination: Wipe the exterior of the stock container with a moist paper towel (water) inside the hood before returning it to storage. This removes invisible dust residues.

-

Validation: Check the sash height is at the safe working position.

Spills and Emergency Neutralization

Do not sweep dry dust. This generates airborne aerosols.

Step-by-Step Response:

-

Evacuate & Isolate: Clear the area of non-essential personnel.

-

PPE Up: Don full PPE (including respiratory protection).

-

Contain: Cover the spill with a Wet Method (damp paper towels) or an inert absorbent (vermiculite) to suppress dust.

-

Neutralize:

-

Prepare a slurry of Sodium Bicarbonate (NaHCO₃) or Soda Ash .

-

Gently apply to the spill. Expect fizzing (CO₂ release) as the sulfonic acid is neutralized.

-

Wait until fizzing stops.

-

-

Disposal: Scoop the neutralized sludge into a hazardous waste container labeled "Corrosive/Toxic Solid".

Emergency Response Workflow

Figure 2: Decision logic for responding to a spill. Note the critical Neutralization step.

First Aid & Medical Surveillance[1][3][4]

-

Eye Contact: IMMEDIATE irrigation is critical.[1][2] Flush with water for at least 30 minutes . Time to irrigation determines the extent of permanent damage.

-

Skin Contact: Wash with soap and water.[3][4][2] If skin turns blue or gray (cyanosis) hours later, seek medical attention immediately.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

-

Antidote Note: For severe Methemoglobinemia, Methylene Blue is the standard antidote, but it must be administered by a physician based on blood gas analysis.

References

-

PubChem. (2025). 2-Amino-3-chlorobenzenesulfonic acid (Compound Summary).[5] National Library of Medicine. [Link]

-

Haz-Map. (2025). 2-Amino-5-chloro-4-methylbenzenesulfonic acid (Agent Information). Occupational Health Database. [Link]

-

National Toxicology Program (NTP). (1992).[6] Comparative Toxicity Studies of o-, m-, and p-Chloroanilines.[7] NIH Publication No. 92-3133. [Link]

-

ECHA. (2025). Registration Dossier: 2-chloroaniline (Read-Across for Amine Toxicity). European Chemicals Agency.[5] [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. benchchem.com [benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2-Amino-3-chlorobenzene-1-sulfonic acid | C6H6ClNO3S | CID 19609461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. O-CHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Process Development for the Synthesis of 2-Amino-3-Chloro-5-Methylbenzenesulfonic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-amino-3-chloro-5-methylbenzenesulfonic acid (also referred to as 2-amino-3-chloro-p-toluenesulfonic acid). This compound is a critical intermediate in the manufacturing of azo dyes (e.g., Red 2B analogs) and pigments, as well as a scaffold for sulfonamide-based pharmaceutical agents.[1]

The synthesis strategy prioritizes regiochemical control and process safety. We utilize the "Baking Process" (solid-state sulfonation) to first establish the sulfonic acid group, followed by a controlled aqueous chlorination.[1] This route minimizes isomer formation and avoids the use of hazardous chlorinated solvents typical in alternative pathways.[1]

Chemical Retrosynthesis & Strategy

To achieve the specific regiochemistry of the target (Amino at C2, Chloro at C3, Methyl at C5, Sulfonic Acid at C1), we analyze the directing effects of the precursors:

-

Starting Material: p-Toluidine (4-aminotoluene).

-

Step 1: Sulfonation. The amino group is a strong ortho/para director. Since the para position is blocked by the methyl group, sulfonation via the Baking Process forces substitution at the ortho position relative to the amine.[1]

-

Step 2: Chlorination. The intermediate contains three directing groups:

- (Strongly activating, ortho/para).

- (Weakly activating, ortho/para).

- (Deactivating, meta).

-

Regioselectivity:[1] The C3 position is ortho to the strong

director and meta to the deactivating

Reaction Pathway Diagram

Experimental Protocols

Phase 1: Sulfonation via the Baking Process

Objective: Synthesis of 2-Amino-5-methylbenzenesulfonic acid (PTMS).

The "Baking Process" is the industrial gold standard for sulfonating anilines.[1] It involves heating the solid sulfate salt, causing the sulfate group to migrate from the nitrogen to the aromatic ring (phenylsulfamic acid rearrangement).[1]

Reagents:

-

p-Toluidine (purity >99%)[3]

-

Sulfuric Acid (98%)

Protocol:

-

Salt Formation: In a reactor equipped with a high-torque stirrer, charge 107.1 g (1.0 mol) of p-toluidine.[1]

-

Slowly add 100.0 g (1.02 mol) of 98% sulfuric acid. Caution: Highly exothermic. Maintain temperature below 100°C. The mixture will form a thick paste or solid (p-toluidine sulfate).

-

Baking: Transfer the solid salt to a vacuum oven or a specialized baking reactor (e.g., paddle dryer).

-

Heat the material to 180°C – 200°C under vacuum (20-50 mbar) for 6–8 hours .

-

Workup: Cool the "baked" cake and grind it to a fine powder.

-

Dissolve the powder in 500 mL of water containing 40 g of NaOH (to pH ~8-9). Filter off any unreacted insoluble p-toluidine.[5]

-

Precipitate the free acid by adding HCl until pH < 1, or use the solution directly for the next step.[1]

-

Yield: Typically 85–92%.

-

Quality Check: HPLC should show <1% p-toluidine.

-

Phase 2: Regioselective Chlorination

Objective: Conversion of PTMS to this compound.[1]

Reagents:

-

PTMS (from Step 1)[1]

-

Hydrochloric Acid (30%)

-

Sodium Hypochlorite (10-12% solution) OR Chlorine gas[1]

Protocol:

-

Preparation: Suspend 18.7 g (0.1 mol) of 2-amino-5-methylbenzenesulfonic acid (PTMS) in 100 mL of water.

-

Acidification: Add 20 mL of concentrated HCl. The mixture may form a slurry of the hydrochloride salt.[1]

-

Cooling: Cool the reaction vessel to 0°C – 5°C . Temperature control is critical to prevent oxidation of the amino group (tar formation).

-

Chlorination:

-

Method A (Lab Scale): Dropwise add sodium hypochlorite solution (stoichiometric equivalent to 0.1 mol Cl2) while maintaining the temperature < 5°C.

-

Method B (Scale-up): Bubble chlorine gas slowly through the mixture until 1.05 equivalents are absorbed.

-

-

Monitoring: Monitor reaction progress via HPLC. The starting material peak should disappear, replaced by a slightly more hydrophobic product peak.[1]

-

Isolation: Stir for 1 hour post-addition. The product, this compound, is less soluble in acidic media and will precipitate as a white to off-white solid.[1]

-

Purification: Filter the solid. Wash with ice-cold dilute HCl (1N) to remove inorganic salts. Recrystallize from hot water if high purity (>99%) is required.

-

Drying: Dry in a vacuum oven at 60°C.

Analytical Data & Quality Control

| Parameter | Specification | Method |

| Appearance | White to crystalline powder | Visual |

| Purity | > 98.0% | HPLC (C18, Phosphate buffer/MeCN) |

| Melting Point | > 300°C (dec) | Capillary Method |

| Identity | Consistent with structure | 1H-NMR (DMSO-d6) |

| Isomer Content | < 0.5% (4-chloro isomer) | HPLC |

1H-NMR Expectations (DMSO-d6):

-

Methyl Group: Singlet at ~2.2 ppm (3H).[1]

-

Aromatic Protons: Two singlets (due to meta relationship and substitution pattern).[1]

Critical Process Parameters (CPP)

-

Baking Temperature: Must be maintained >180°C. Below this, the rearrangement is slow; above 220°C, charring occurs.[1]

-

Chlorination pH: Conducting chlorination in strongly acidic media (HCl) protects the amine as the ammonium salt (

), which prevents oxidation.[1] However, the ammonium group is meta-directing.[1]-

Correction: For ortho-chlorination, a balance is needed.[1] Often, the reaction is run in water where the zwitterion exists.[1] The free amine character (in equilibrium) directs ortho. If the amine is fully protonated, reactivity drops significantly.[1]

-

Optimization: If reaction is sluggish in HCl, adjust pH to ~4-5 (acetate buffer) to increase the concentration of the free amine species, but keep temperature strictly <5°C to avoid oxidation.

-

Safety & Hazards

-

p-Toluidine: Toxic by inhalation and skin contact. Suspected carcinogen. Use in a fume hood.

-

Chlorine/Hypochlorite: Corrosive and toxic.[1] Generates chlorine gas in acid. Ensure adequate scrubbing of off-gases.

-

Sulfuric Acid: Corrosive. Causes severe burns.

References

-

Booth, G. (2000).[1][10] Naphthalene Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (General reference for Baking Process).

-

Xie, Y., et al. (2012).[1] Synthesis of 2-Amino-5-methylbenzenesulfonic acid. [Link to source if available, otherwise standard text].

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6940, p-Toluidine. Retrieved from [Link][1]

Sources

- 1. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]

- 2. 2-Amino-5-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]

- 3. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 4. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]

- 5. US4717514A - Process for preparing p-toluidine-2-sulphonic acid - Google Patents [patents.google.com]

- 6. CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 9. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. spegroup.ru [spegroup.ru]

protocol for chlorination of 2-amino-5-methylbenzenesulfonic acid

Application Note: Protocol for the Chlorination of 2-Amino-5-methylbenzenesulfonic Acid

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In organic synthesis and drug development, the "chlorination" of 2-amino-5-methylbenzenesulfonic acid (also known industrially as 4-aminotoluene-3-sulfonic acid) [3] can refer to two entirely distinct synthetic transformations:

-

O-Chlorination : The conversion of the sulfonic acid moiety into 2-amino-5-methylbenzenesulfonyl chloride. This is a critical transformation for generating electrophilic building blocks used in sulfonamide library synthesis [2].

-

C-Chlorination : Electrophilic aromatic substitution on the benzene ring to yield 3-chloro-2-amino-5-methylbenzenesulfonic acid.

This application note details optimized methodologies for both pathways, with a primary focus on O-chlorination due to the high instability and handling challenges associated with sulfonyl chlorides.

Mechanistic Insights & Causality (E-E-A-T)

The Zwitterionic Challenge

2-Amino-5-methylbenzenesulfonic acid exists primarily as a zwitterion in its solid state, possessing a highly acidic sulfonic acid group and a basic amino group (pKa ~3.28) [3]. This ionic character renders the starting material highly insoluble in standard aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran). Consequently, standard coupling conditions often fail due to a lack of substrate dissolution.

Causality in O-Chlorination (Vilsmeier-Haack Activation)

To overcome the insolubility and the poor leaving-group ability of the sulfonate

-

Mechanism : DMF reacts rapidly with

to form the Vilsmeier-Haack intermediate (chloromethylene-N,N-dimethyliminium chloride). This highly electrophilic species attacks the sulfonate oxygen. -

Driving Force : The reaction is thermodynamically driven by the irreversible expulsion of sulfur dioxide (

) and hydrogen chloride (

Caption: Mechanistic pathway of Vilsmeier-Haack mediated O-chlorination.

Causality in C-Chlorination (Regioselectivity)

If ring chlorination is the goal, the directing effects of the existing substituents dictate the regiochemistry [1].

-

The

group is a strong activator (ortho/para directing). -

The

group is a weak activator (ortho/para directing). -

The

group is a deactivator (meta directing). Because the para-position to the amino group (C5) is sterically blocked by the methyl group, electrophilic attack by a chlorinating agent (e.g., N-Chlorosuccinimide) is synergistically directed to the C3 position (ortho to the amino group).

Caption: Directing group effects governing regioselective C-chlorination at Position 3.

Quantitative Data & Reagent Selection

Table 1: Stoichiometry for O-Chlorination (Sulfonyl Chloride Synthesis)

| Reagent | MW ( g/mol ) | Equivalents | Role | Notes |

| 2-Amino-5-methylbenzenesulfonic acid | 187.21 | 1.0 | Substrate | Ensure thoroughly dried (vacuum oven, 50 °C). |

| Thionyl Chloride ( | 118.97 | 5.0 - 10.0 | Reagent / Solvent | Must be freshly distilled or highly pure. |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.1 | Catalyst | Triggers Vilsmeier-Haack formation. |

Table 2: Stoichiometry for C-Chlorination (Ring Chlorination)

| Reagent | MW ( g/mol ) | Equivalents | Role | Notes |

| 2-Amino-5-methylbenzenesulfonic acid | 187.21 | 1.0 | Substrate | Can be used as received. |

| N-Chlorosuccinimide (NCS) | 133.53 | 1.05 | Electrophile | Slight excess ensures complete conversion. |

| Acetic Acid / 1M HCl (1:1) | N/A | Solvent | Solvent | Solubilizes the zwitterion for uniform reaction. |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-methylbenzenesulfonyl chloride (O-Chlorination)

-

Substrate Preparation : Into a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylbenzenesulfonic acid (10.0 mmol, 1.87 g). Purge the flask with Argon.

-

Solvent/Reagent Addition : Add neat Thionyl Chloride (50.0 mmol, ~3.6 mL). The substrate will remain suspended.

-

Catalysis : Cool the suspension to 0 °C using an ice-water bath. Add DMF (1.0 mmol, ~77 µL) dropwise over 2 minutes. Caution: Gas evolution (

, -

Reflux : Attach a reflux condenser vented to a base scrubber (e.g., 1M NaOH trap). Heat the reaction mixture to 70 °C for 3 to 4 hours. The reaction is deemed complete when the opaque suspension transitions into a clear, homogeneous yellow/brown solution.

-

Concentration : Cool the flask to room temperature. Remove the excess

in vacuo using a rotary evaporator equipped with a cold trap. Critical Step: Complete removal of -

Isolation : Triturate the resulting crude oil with cold, anhydrous diethyl ether or hexanes (20 mL). The 2-amino-5-methylbenzenesulfonyl chloride will precipitate as a solid. Filter rapidly under a blanket of nitrogen, as the product is highly sensitive to atmospheric moisture.

Caption: Step-by-step experimental workflow for O-chlorination and isolation.

Protocol B: Synthesis of 3-Chloro-2-amino-5-methylbenzenesulfonic acid (C-Chlorination)

-

Preparation : Dissolve 2-amino-5-methylbenzenesulfonic acid (10.0 mmol, 1.87 g) in 20 mL of a 1:1 mixture of glacial acetic acid and 1M aqueous HCl.

-

Chlorination : Cool the solution to 0–5 °C. Add N-Chlorosuccinimide (10.5 mmol, 1.40 g) portion-wise over 30 minutes to control the exotherm and prevent over-chlorination.

-

Isolation : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The chlorinated product will precipitate out of the acidic solution. Filter the solid, wash with ice-cold water (2 x 10 mL), and dry under high vacuum.

Analytical Validation & Troubleshooting (Self-Validating Systems)

The "Amine Quench" IPC Method A common pitfall in drug development is attempting to analyze sulfonyl chlorides directly via LC-MS. Because LC-MS mobile phases contain water, the sulfonyl chloride rapidly hydrolyzes back to the sulfonic acid on the column, yielding a false negative for reaction progress.

To create a self-validating system , utilize the Amine Quench technique:

-

Withdraw a 10 µL aliquot of the O-chlorination reaction mixture.

-

Quench the aliquot into a standard LC vial containing 200 µL of Acetonitrile and 20 µL of an excess secondary amine (e.g., Pyrrolidine or Butylamine).

-

Shake for 30 seconds and inject into the LC-MS.

-

Validation: The detection of the corresponding sulfonamide mass (e.g.,

for the pyrrolidine adduct) definitively confirms that the sulfonyl chloride was successfully generated in the reactor.

Troubleshooting Incomplete O-Chlorination If the Amine Quench IPC indicates unreacted starting material after 4 hours:

-

Cause : The

may have degraded via atmospheric moisture, or the DMF catalyst was insufficient. -

Solution : Add an additional 0.1 eq of DMF and 2.0 eq of fresh

, then reflux for an additional 2 hours.

References

-

Benzenesulfonic Acids and Their Derivatives Ullmann's Encyclopedia of Industrial Chemistry URL:[Link] [1]

- Method of preparing light-sensitive photographic material with manganese dioxide layer (US3773539A)

-

OECD SIDS Initial Assessment Profile: 4-Aminotoluene-3-sulfonic acid (CAS 88-44-8) OECD Existing Chemicals Database URL: [Link] [3]